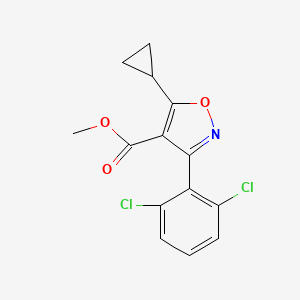

METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE

カタログ番号 B1452419

分子量: 312.1 g/mol

InChIキー: IPBRHVDRTRBACF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08153624B2

Procedure details

Triethylamine (1.82 L, 12.84 mol) is added to 3-cyclopropyl-3-oxo-propionic acid methyl ester (913 g, 6.42 mol) and the mixture is stirred at room temperature for 30 minutes. Then, the mixture is cooled to about 10° C. and a suspension of 2,6-dichloro-benzaldehyde chloro-oxime (1440.9 g, 6.42 mol) in EtOH (3.2 L) is added slowly (the internal temperature does not exceed 24° C.). After the addition, the reaction is stirred overnight at room temperature. The reaction is diluted with EtOAc (5.3 L) and washed with water (1.7 L). The layers are separated and the aqueous layer is extracted with EtOAc (3 L). The combined organics are washed with brine, dried over Na2SO4 (anhyd), filtered and concentrated to about 10% of its total volume. The precipitate formed is filtered, triturated with ether (2 L) and dried under vacuum to obtain title compound as a (1275.36 g, 64% yield) as a white solid. MS (m/e): 312 (M+1).

Name

2,6-dichloro-benzaldehyde chloro-oxime

Quantity

1440.9 g

Type

reactant

Reaction Step Two

Name

Yield

64%

Identifiers

|

REACTION_CXSMILES

|

C(N(CC)CC)C.[CH3:8][O:9][C:10](=[O:17])[CH2:11][C:12]([CH:14]1[CH2:16][CH2:15]1)=[O:13].ClO[N:20]=[CH:21][C:22]1[C:27]([Cl:28])=[CH:26][CH:25]=[CH:24][C:23]=1[Cl:29]>CCO.CCOC(C)=O>[CH3:8][O:9][C:10]([C:11]1[C:21]([C:22]2[C:27]([Cl:28])=[CH:26][CH:25]=[CH:24][C:23]=2[Cl:29])=[N:20][O:13][C:12]=1[CH:14]1[CH2:16][CH2:15]1)=[O:17]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.82 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

913 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CC(=O)C1CC1)=O

|

Step Two

|

Name

|

2,6-dichloro-benzaldehyde chloro-oxime

|

|

Quantity

|

1440.9 g

|

|

Type

|

reactant

|

|

Smiles

|

ClON=CC1=C(C=CC=C1Cl)Cl

|

|

Name

|

|

|

Quantity

|

3.2 L

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Step Three

|

Name

|

|

|

Quantity

|

5.3 L

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at room temperature for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then, the mixture is cooled to about 10° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added slowly (the internal temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not exceed 24° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction is stirred overnight at room temperature

|

|

Duration

|

8 (± 8) h

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (1.7 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers are separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer is extracted with EtOAc (3 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organics are washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4 (anhyd)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to about 10% of its total volume

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

triturated with ether (2 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C=1C(=NOC1C1CC1)C1=C(C=CC=C1Cl)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 64% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |